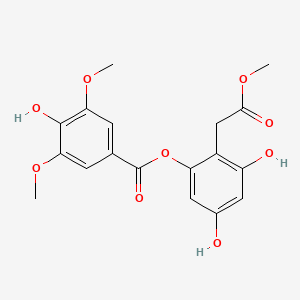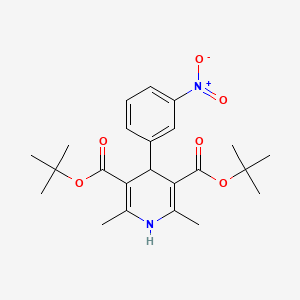![molecular formula C21H26N4O3S2 B1250784 N-[5-[2-(2,5-dimethoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]-2-methylpentanamide](/img/structure/B1250784.png)
N-[5-[2-(2,5-dimethoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]-2-methylpentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-[2-(2,5-dimethoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]-2-methylpentanamide is a dimethoxybenzene.
Applications De Recherche Scientifique
Thiazolidinedione Derivatives in Dermatological Applications
N-[5-[2-(2,5-dimethoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]-2-methylpentanamide, as part of the thiazolidinedione class, shows potential in dermatology. A study by Venkatraman et al. (2004) explored derivatives of thiazolidinedione, demonstrating their efficacy as oral and topical agents for treating inflammatory skin conditions like contact dermatitis, atopic dermatitis, and psoriasis. These compounds were found to be potent activators of peroxisome proliferator-activated receptor gamma (PPARgamma) and showed significant anti-inflammatory effects in models of allergic contact dermatitis (Venkatraman et al., 2004).
Antimicrobial and Anticancer Potential
Research into thiazolyl compounds, closely related to N-[5-[2-(2,5-dimethoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]-2-methylpentanamide, has revealed potential antimicrobial and anticancer properties. Al-adilee and Hessoon (2019) synthesized a thiazolyl azo dye ligand and metal complexes, which exhibited antibacterial and antifungal properties, as well as in vitro antitumor activity against human breast cancer (Al-adilee & Hessoon, 2019). Another study by Gür et al. (2020) on Schiff bases derived from 1,3,4-thiadiazole compounds demonstrated DNA protective ability, antimicrobial activity, and potential for cancer therapy (Gür et al., 2020).
Neurodegenerative Disease Research
Compounds structurally similar to N-[5-[2-(2,5-dimethoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]-2-methylpentanamide have been explored for their potential in Alzheimer's therapy. Scott et al. (2011) investigated N-Aryl-substituted 3-(β-D-glucopyranosyloxy)-2-methyl-4(1H)-pyridinones for their ability to interact with metal ions in the context of neurodegenerative diseases. Their research highlighted the potential of these compounds in targeting drug action to Alzheimer's affected areas (Scott et al., 2011).
Photooxygenation and Fluorescence Properties
The photooxygenation properties of thiazolyl compounds, related to N-[5-[2-(2,5-dimethoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]-2-methylpentanamide, have been explored. Jain et al. (2012) reported on the photooxygenation of N-(2-thiazolyl) sulfanilamide and similar compounds, establishing their structures through spectral analysis (Jain, Chourey, & Jetti, 2012). Additionally, Gundogdu et al. (2018) synthesized bithiazole-containing diarylethenes, demonstrating their photochromic and fluorescent properties as potential cation sensors (Gundogdu et al., 2018).
Propriétés
Nom du produit |
N-[5-[2-(2,5-dimethoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]-2-methylpentanamide |
|---|---|
Formule moléculaire |
C21H26N4O3S2 |
Poids moléculaire |
446.6 g/mol |
Nom IUPAC |
N-[5-[2-(2,5-dimethoxyanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]-2-methylpentanamide |
InChI |
InChI=1S/C21H26N4O3S2/c1-6-7-12(2)19(26)25-21-22-13(3)18(30-21)16-11-29-20(24-16)23-15-10-14(27-4)8-9-17(15)28-5/h8-12H,6-7H2,1-5H3,(H,23,24)(H,22,25,26) |
Clé InChI |
JAZWKYQDMWHNDM-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)C(=O)NC1=NC(=C(S1)C2=CSC(=N2)NC3=C(C=CC(=C3)OC)OC)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(2S,3R,4R,5S,6S)-3-acetyloxy-5-hydroxy-2-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-3-yl]oxy-6-methyloxan-4-yl] acetate](/img/structure/B1250704.png)

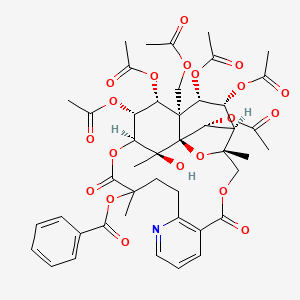
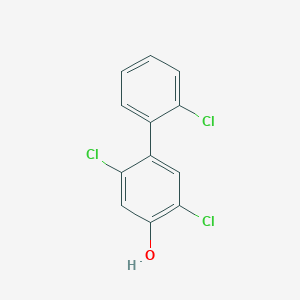

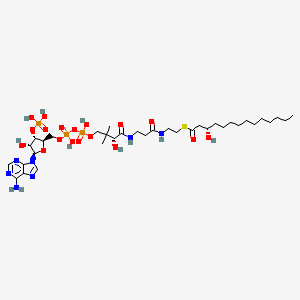
![[(2R,3R,4S,5R,6R)-5-[[3-amino-6-[[3-amino-6-[[3-amino-6-[[3-amino-6-(3,6-diaminohexanoylamino)hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3,4-dihydroxy-6-[(7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl)amino]oxan-2-yl]methyl carbamate](/img/structure/B1250713.png)
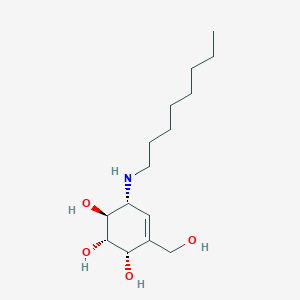
![5-chloro-N-[2-[4-[[(E)-1-(cyclohexylamino)-2-nitroethenyl]sulfamoyl]phenyl]ethyl]-2-methoxybenzamide](/img/structure/B1250716.png)
